molecular formula C15H17ClN4S B6700577 N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

Cat. No.: B6700577
M. Wt: 320.8 g/mol
InChI Key: IODYEEFRAWEUJO-UHFFFAOYSA-N
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Description

N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a triazolopyridine moiety, and a butan-1-amine chain

Properties

IUPAC Name

N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-2-5-12(17-10-13-11(16)7-9-21-13)15-19-18-14-6-3-4-8-20(14)15/h3-4,6-9,12,17H,2,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODYEEFRAWEUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NN=C2N1C=CC=C2)NCC3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine typically involves multiple steps, starting with the preparation of the chlorothiophene and triazolopyridine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, coupling reagents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene ring.

Scientific Research Applications

N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-chlorothiophen-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine include other triazolopyridine derivatives and chlorothiophene-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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